An In-depth Technical Guide to the Chemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to the Chemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance, supported by detailed experimental protocols and logical diagrams.
Core Chemical Properties
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by the presence of a trifluoroethyl group at the N1 position of the pyrazole ring and an amine group at the C4 position. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
| Property | Value | Source |
| CAS Number | 919278-39-0 | [1] |
| Molecular Formula | C₅H₆F₃N₃ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| Predicted Boiling Point | 213.1 ± 40.0 °C | - |
| Appearance | Solid (predicted) | - |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water. | [2] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [1] |
| Predicted LogP | 1.0276 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: Some properties are predicted based on computational models due to the limited availability of experimental data.
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyrazole ring protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.
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Trifluoroethyl group: A quartet is anticipated for the -CH₂- group due to coupling with the three fluorine atoms of the -CF₃ group.
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Amine group: A broad singlet for the -NH₂ protons.
¹³C NMR (Carbon Nuclear Magnetic Resonance):
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Pyrazole ring carbons: Signals corresponding to the three carbon atoms of the pyrazole ring.
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Trifluoroethyl group: A quartet for the -CH₂- carbon due to coupling with the fluorine atoms, and a quartet for the -CF₃ carbon.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): Expected at m/z = 165.
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Fragmentation: Common fragmentation patterns for pyrazoles involve the cleavage of the ring and substituents. The loss of the trifluoroethyl group or parts of it would be expected.
Experimental Protocols: A Plausible Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is not explicitly published. However, based on established methods for the synthesis of N-alkylated 4-aminopyrazoles, a two-step synthetic route is proposed. This pathway involves the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.[3][4][5]
Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole via Mitsunobu Reaction
This step utilizes the Mitsunobu reaction to alkylate the nitrogen of 4-nitropyrazole with 2,2,2-trifluoroethanol.[4]
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Reagents:
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4-Nitropyrazole
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2,2,2-Trifluoroethanol
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Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Anhydrous tetrahydrofuran (THF) as solvent
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-
Procedure:
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To a solution of 4-nitropyrazole and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol.
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Slowly add DIAD or DEAD to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.
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Step 2: Reduction of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.[4]
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Reagents:
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1-(2,2,2-trifluoroethyl)-4-nitropyrazole
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Palladium on carbon (10% Pd/C)
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Ethanol or Methanol as solvent
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Hydrogen gas (H₂)
-
-
Procedure:
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Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole in ethanol or methanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C to the solution.
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Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm).
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Stir the reaction mixture vigorously at room temperature for 2-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to yield 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Further purification may be achieved by recrystallization or column chromatography if necessary.
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Logical and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic workflow and a potential biological signaling pathway.
Potential Biological Activity and Signaling Pathways
While direct biological studies on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine are limited, the broader class of pyrazole derivatives has been shown to exhibit a wide range of pharmacological activities. Of particular interest is the potential for pyrazole-containing compounds to modulate inflammatory and oxidative stress pathways.
Nrf2 Signaling Pathway Activation:
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding antioxidant and cytoprotective proteins.
Some pyrazole derivatives have been reported to activate the Nrf2 pathway.[3] The electron-withdrawing nature of the trifluoroethyl group in 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may contribute to its ability to interact with and potentially modulate the activity of proteins in this pathway. Activation of the Nrf2 pathway by this compound could lead to the upregulation of downstream targets, thereby conferring protection against oxidative stress-related cellular damage. This suggests a potential therapeutic application in diseases characterized by chronic inflammation and oxidative stress. Furthermore, the introduction of a trifluoromethyl group into bioactive molecules has been shown to enhance anti-inflammatory properties in some contexts.[6]
Conclusion
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in drug discovery, particularly in the areas of inflammation and oxidative stress-related diseases. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a framework for its synthesis and potential mechanism of action based on established chemical principles and data from related compounds. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this promising molecule.
